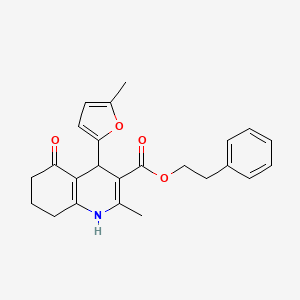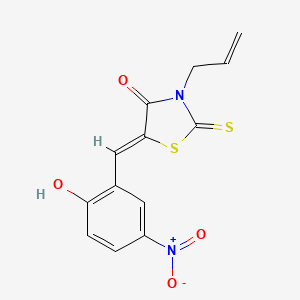
ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate, also known as EMNP, is a chemical compound that belongs to the family of pyrimidine derivatives. EMNP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
作用機序
The exact mechanism of action of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is not well understood. However, several studies have suggested that ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to exert several biochemical and physiological effects. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has also been shown to decrease the levels of reactive oxygen species (ROS), which are known to play a crucial role in the pathogenesis of several diseases.
実験室実験の利点と制限
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate possesses several advantages as a research tool. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is stable and can be easily synthesized using a simple and efficient method. Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to possess significant anti-inflammatory and anti-tumor activities, making it an attractive candidate for drug discovery. However, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate also possesses several limitations. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is relatively insoluble in water, which can limit its use in certain experiments. Moreover, the exact mechanism of action of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is not well understood, which can limit its use in certain studies.
将来の方向性
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has significant potential for future research. One of the primary areas of future research is the development of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Moreover, future research can focus on elucidating the exact mechanism of action of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate and identifying its molecular targets. Furthermore, future research can also focus on improving the solubility of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate, which can increase its utility in various experiments.
合成法
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of ethyl acetoacetate. The resulting product is then treated with sodium ethoxide to obtain ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate. The overall reaction scheme is shown below:
科学的研究の応用
Ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate is in medicinal chemistry. ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has been shown to possess significant anti-inflammatory and anti-tumor activities. Several studies have reported that ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, ethyl 2-mercapto-4-methyl-6-(2-nitrophenyl)-1,6-dihydro-5-pyrimidinecarboxylate has also been shown to possess anti-oxidant and anti-bacterial activities.
特性
IUPAC Name |
ethyl 6-methyl-4-(2-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-13(18)11-8(2)15-14(22)16-12(11)9-6-4-5-7-10(9)17(19)20/h4-7,12H,3H2,1-2H3,(H2,15,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWOZKUGHLERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5195064.png)
![3-chloro-4-[(1'-isopropyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5195067.png)
![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)

![N-[2-methyl-2-(4-morpholinyl)propyl]-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5195083.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![N-(5-chloro-2-methylphenyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B5195108.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
![methyl 4-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B5195141.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)
![3-bromo-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5195152.png)